molecular formula C21H26O3 B15290123 17-Hydroxy-1,4,6-pregnatriene-3,20-dione CAS No. 66212-25-7

17-Hydroxy-1,4,6-pregnatriene-3,20-dione

Katalognummer: B15290123
CAS-Nummer: 66212-25-7
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: PJERKBARHKFJRD-CEGNMAFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-Hydroxy-1,4,6-pregnatriene-3,20-dione is a synthetic steroid compound with the molecular formula C21H26O3 . It is known for its structural similarity to naturally occurring steroids and has been studied for various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-1,4,6-pregnatriene-3,20-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the selective esterification of a secondary hydroxyl group at the 17-alpha position, followed by a series of chemical reactions including oxidation, reduction, and hydrolysis . The reaction conditions are often mild, and the process is designed to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of protecting groups to selectively modify specific functional groups, followed by purification steps to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

17-Hydroxy-1,4,6-pregnatriene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized steroids, while reduction can produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 17-Hydroxy-1,4,6-pregnatriene-3,20-dione involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

17-Hydroxy-1,4,6-pregnatriene-3,20-dione is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

66212-25-7

Molekularformel

C21H26O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-6,9,12,16-18,24H,7-8,10-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1

InChI-Schlüssel

PJERKBARHKFJRD-CEGNMAFCSA-N

Isomerische SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)C)O

Kanonische SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C=CC34C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.